molecular formula C12H14N2OS B2555335 N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide CAS No. 209682-03-1

N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

Cat. No.: B2555335
CAS No.: 209682-03-1
M. Wt: 234.32
InChI Key: JNTPGGKEXIPVCX-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-2,2-dimethylpropanamide is a benzothiazole derivative characterized by a 2,2-dimethylpropanamide group attached to the benzothiazole ring. The 2,2-dimethylpropanamide (pivalamide) group introduces steric hindrance and hydrophobicity, which may influence solubility, metabolic stability, and binding interactions .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-12(2,3)10(15)14-11-13-8-6-4-5-7-9(8)16-11/h4-7H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTPGGKEXIPVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 2-aminobenzothiazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide has been investigated for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with the synthesis of essential proteins or enzymes. In cancer cells, it could induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Benzothiazole vs. Pyridyl Derivatives: The substitution of benzothiazole (aromatic thiazole) with pyridyl (aromatic pyridine) alters electronic properties.
  • Steric Effects: The 2,2-dimethylpropanamide group in the target compound increases steric hindrance compared to non-dimethyl analogs like N-(1,3-benzothiazol-2-yl)propanamide, likely reducing metabolic degradation .
  • Functional Group Diversity : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide incorporate hydroxyl groups, enabling hydrogen bonding, whereas iodinated analogs (e.g., N-(4-iodo-3-pyridyl)-2,2-dimethylpropanamide) are tailored for further functionalization via halogen exchange .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound possesses a benzothiazole moiety which is known for its diverse biological properties. The structure can be represented as follows:

C12H14N2S\text{C}_{12}\text{H}_{14}\text{N}_2\text{S}

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition of key enzymes involved in cellular processes. For instance:

  • Antitumor Activity : The compound has shown potential in inhibiting the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. Studies have indicated that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including lung and breast cancer cells .
  • Antimicrobial Activity : Research has demonstrated that compounds containing the benzothiazole scaffold possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antitumor Studies

Recent studies have evaluated the antitumor efficacy of this compound using various in vitro assays:

Cell LineIC50 (μM)Assay TypeReference
A549 (Lung)6.26MTS Cytotoxicity
HCC827 (Lung)6.48BrdU Proliferation
MCF7 (Breast)8.00MTS Cytotoxicity

These results indicate that the compound exhibits potent cytotoxicity against lung cancer cell lines, suggesting its potential as an antitumor agent.

Antimicrobial Studies

The antimicrobial activity was assessed using broth microdilution methods against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Escherichia coli32
Staphylococcus aureus16

These findings demonstrate that this compound can effectively inhibit the growth of pathogenic bacteria.

Case Studies

  • In Vivo Efficacy : A study conducted on mice inoculated with tumor cells showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential utility in cancer therapy .
  • Combination Therapy : In another study, the compound was tested in combination with standard chemotherapy agents such as doxorubicin. The results indicated enhanced efficacy and reduced side effects when used together, highlighting its potential role in combination therapies for cancer treatment .

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